molecular formula C29H24N4O4 B2879999 (Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534581-23-2

(Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2879999
M. Wt: 492.535
InChI Key: LROZDAYHFMEACX-ZXPTYKNPSA-N
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Description

The compound “(Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate” is a complex organic molecule. Its exact description could not be found in the available literature .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzamide compounds starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . Another method involves the reaction of easily available 1-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could not be found in the available literature .

Scientific Research Applications

Peptide Synthesis

Specific Scientific Field

Organic chemistry and peptide synthesis.

Application Summary

The compound can be used as an acylating agent for peptide synthesis. Researchers can employ it to introduce chiral acyl groups into peptides.

Experimental Procedures

Results and Outcomes

These applications highlight the versatility and potential impact of this intriguing compound in various scientific domains. Researchers can further explore its properties and optimize its applications based on their specific needs .

Safety And Hazards

The safety and hazards associated with this compound could not be found in the available literature .

properties

IUPAC Name

ethyl 7-benzyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4/c1-3-37-29(36)23-17-22-25(30-24-14-7-8-15-32(24)28(22)35)33(18-20-11-5-4-6-12-20)26(23)31-27(34)21-13-9-10-19(2)16-21/h4-17H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROZDAYHFMEACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC(=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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